molecular formula C25H29N7O2 B4882676 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

货号: B4882676
分子量: 459.5 g/mol
InChI 键: GGKPWCMPPWVFMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (CAS: 1203264-55-4) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 4. A piperazine linker connects this core to a 4,6-dimethylpyrimidine moiety at position 7 (Figure 1).

The pyrazolo[1,5-a]pyrimidine scaffold is notable for its pharmacological versatility, with derivatives reported as kinase inhibitors, anticancer agents, and adenosine receptor modulators. The 3,4-dimethoxyphenyl group may enhance lipophilicity and receptor binding, while the piperazine linker and dimethylpyrimidine tail contribute to solubility and target engagement .

属性

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2/c1-16-12-17(2)28-25(27-16)31-10-8-30(9-11-31)24-13-18(3)26-23-15-20(29-32(23)24)19-6-7-21(33-4)22(14-19)34-5/h6-7,12-15H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKPWCMPPWVFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C5=CC(=C(C=C5)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the piperazine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

化学反应分析

2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially on the piperazine ring.

    Cyclization: The compound can undergo cyclization reactions to form additional heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in three key regions: (1) the pyrazolo[1,5-a]pyrimidine core substituents, (2) the linker region (piperazine vs. other amines), and (3) the terminal heterocyclic group (4,6-dimethylpyrimidine vs. other motifs). Below is a detailed comparison:

Structure-Activity Relationship (SAR) Insights

  • Pyrimidine Terminal Group : The 4,6-dimethylpyrimidine group is critical for potency. Replacement with dimethylfuran (Compound 25) or removal of the ketone spacer (Compound 22) reduced PLAP inhibition by 25-fold, emphasizing the necessity of the pyrimidine’s electronic and steric profile .
  • Linker Flexibility: Piperazine’s conformational flexibility enhances binding to targets like adenosine receptors. Rigid linkers (e.g., morpholine) may limit activity .
  • Aromatic Substitutents : The 3,4-dimethoxyphenyl group likely improves membrane permeability and target affinity compared to simpler phenyl groups (e.g., 4-hydroxyphenyl in dihydropyrazolo derivatives) .

常见问题

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions:

  • Core formation : Condensation of 5-aminopyrazole derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux in solvents like ethanol or dichloromethane. Catalysts such as triethylamine improve cyclization efficiency .
  • Piperazine introduction : Nucleophilic substitution at the pyrazolo[1,5-a]pyrimidine 7-position using 1-(4,6-dimethylpyrimidin-2-yl)piperazine. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity. Yields for analogous compounds range from 60–75% .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • 1H/13C NMR : Key shifts include pyrazolo-pyrimidine protons (δ 8.2–8.5 ppm) and piperazine methyl groups (δ 2.3–2.6 ppm). Dimethoxy phenyl substituents show distinct aromatic splitting patterns .
  • X-ray crystallography : Single-crystal analysis confirms dihedral angles between pyrazolo-pyrimidine and dimethoxyphenyl groups (e.g., 15–25°), with R factors <0.05 for high-resolution structures .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 542.234) validate the formula C₂₉H₃₂N₆O₂ .

Advanced Research Questions

Q. How do structural modifications at the piperazine and pyrimidine moieties influence kinase inhibition selectivity?

  • Piperazine substitutions : 4,6-Dimethylpyrimidine enhances hydrophobic interactions with kinase ATP pockets, while N-benzyl groups (e.g., in analog 1-benzyl-4-[...]piperazine) improve binding affinity by 3–5-fold .
  • Dimethoxyphenyl effects : The 3,4-dimethoxy configuration increases π-π stacking with tyrosine residues (e.g., in VEGFR2), as shown in docking studies (Glide XP scores: −9.2 to −10.5 kcal/mol) .
  • Methodological validation : Combine site-directed mutagenesis (e.g., Tyr→Ala mutations) with surface plasmon resonance (SPR) to quantify binding kinetics (KD values <100 nM) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 0.5–8.2 μM for kinase inhibition) arise from variations in ATP concentrations (1–10 mM) or cell lines (HEK293 vs. HeLa). Use uniform protocols (e.g., ADP-Glo™ Kinase Assay) .
  • Metabolic stability : Conflicting in vivo efficacy data may stem from differences in hepatic clearance (e.g., microsomal t½: 12–45 min). Conduct parallel studies with CYP3A4 inhibitors (e.g., ketoconazole) to isolate degradation pathways .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • ADMET prediction : SwissADME calculates logP (3.2–3.8) and topological polar surface area (TPSA: 75–85 Ų) to optimize blood-brain barrier permeability. QikProp screens for hERG inhibition risks (IC₅₀ >10 μM) .
  • MD simulations : 100-ns trajectories (AMBER force field) identify stable binding conformations in aqueous environments. Clustering analysis (e.g., RMSD <2 Å) prioritizes derivatives with reduced off-target effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition assays?

  • Four-parameter logistic model : Fit dose-response curves using GraphPad Prism (variable slope, R² >0.98). Report Hill slopes (1.2–1.8) to detect cooperativity .
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. Replicate experiments in triplicate (n=3) to ensure CV <15% .

Q. How should researchers address low reproducibility in crystallographic data for structural analogs?

  • Crystal optimization : Use vapor diffusion (hanging drop) with PEG 4000 as precipitant. Monitor crystal growth (72–96 hrs) under 293 K conditions .
  • Data collection : Synchrotron radiation (λ=0.710–0.980 Å) improves resolution (<1.0 Å). Refine structures with SHELXL-2018, ensuring R1 <0.05 and wR2 <0.15 .

Tables of Key Data

Table 1: Reported Biological Activities of Analogous Pyrazolo[1,5-a]pyrimidines

TargetIC₅₀ (μM)Assay TypeReference
VEGFR2 Kinase0.5–1.2ADP-Glo™
CYP3A4 Inhibition>50Microsomal t½
Antitrypanosomal (T. brucei)2.8Alamar Blue

Table 2: Optimized Synthetic Conditions for Key Intermediates

StepSolventCatalystTemp (°C)Yield (%)
Pyrazolo-pyrimidineEtOHNEt₃8068
Piperazine couplingDMFNone10072
Final purificationHexane/EtOAcSilica gelRT95

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